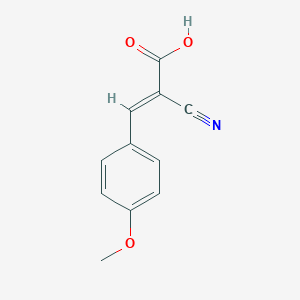

alpha-Cyano-4-methoxycinnamic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Alpha-Cyano-4-methoxycinnamic acid is a chemical compound used primarily as laboratory chemicals . It is also known as ACCA .

Synthesis Analysis

The synthesis of alpha-Cyano-4-methoxycinnamic acid can be achieved from p-Anisaldehyde and Cyanoacetic acid .Molecular Structure Analysis

Alpha-cyano-4-hydroxycinnamic acid is a monohydroxycinnamic acid that is 4-hydroxycinnamic acid in which the hydrogen alpha- to the carboxy group is replaced by a cyano group .Chemical Reactions Analysis

Alpha-Cyano-4-methoxycinnamic acid is used as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry for the analysis of peptides and oligonucleotides .Physical And Chemical Properties Analysis

The melting point of alpha-Cyano-4-methoxycinnamic acid is 230-234 °C (lit.) .Applications De Recherche Scientifique

Cancer Research

Alpha-Cyano-4-methoxycinnamic acid has been found to inhibit proliferation and induce apoptosis in human breast cancer cells . This effect was observed in a dose- and time-dependent manner, with minimal effects on non-tumoral cells . The compound was also found to increase the protein Bax, an established inducer of programmed cell death, and the ratio of Bax to Bcl-2, an established inhibitor of apoptosis .

Inhibition of Migration and Invasion

The compound has been documented to inhibit the migration and invasion of MDA-231 cells, a type of breast cancer cell, in vitro . This suggests potential applications in preventing the spread of cancer cells.

Tumor Growth Inhibition

In vivo studies have shown that alpha-Cyano-4-methoxycinnamic acid can dramatically affect the tumor growth of MDA-231 breast cancer cells . This indicates its potential as a therapeutic drug for human breast cancer.

Necrosis Induction

Recent surveys have revealed that alpha-Cyano-4-methoxycinnamic acid significantly induces necrosis in multiple cancers, including glioblastoma and tumors of the prostate . This is achieved by increasing lactic acid production and inhibiting plasma membrane MCT activity .

Monocarboxylate Transporter Blockage

Alpha-Cyano-4-methoxycinnamic acid has been used to block monocarboxylate transporters . This application is significant in the study of cellular metabolism and could have implications in the treatment of various diseases.

Mass Spectrometry

The compound is a useful hydrophobic matrix solution for matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry . This application is crucial in the field of analytical chemistry and biochemistry for the analysis of large biomolecules.

Encapsulation into Zeolites

Alpha-Cyano-4-methoxycinnamic acid has been used in the encapsulation into NaY zeolite . This application could be significant in the fields of material science and catalysis.

Angiogenesis Assays

The compound has been used as a matrix to investigate the activity of the paclitaxel derivatives using several well-established in vitro angiogenesis assays . This suggests its potential use in the study of new anti-angiogenic drugs.

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-10-4-2-8(3-5-10)6-9(7-12)11(13)14/h2-6H,1H3,(H,13,14)/b9-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMHNRJDDHTZZDZ-RMKNXTFCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C(C#N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alpha-Cyano-4-methoxycinnamic acid | |

CAS RN |

1519-55-7 |

Source

|

| Record name | 1519-55-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31629 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | α-Cyano-4-methoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7(6H)-one](/img/structure/B73395.png)

![2-[(o-Nitrophenyl)azo]-p-cresol](/img/structure/B73396.png)

![4-[Bis(2-chloroethyl)amino]phenol](/img/structure/B73406.png)